![molecular formula C8H16N2 B2700384 (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine CAS No. 2375262-54-5](/img/structure/B2700384.png)
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine” is a chemical compound with the molecular formula C8H16N2 . It is an isomer and its InChI code is 1S/C8H16N2/c1-10-3-2-8(10)4-7(5-8)6-9/h7H,2-6,9H2,1H3 . The compound’s canonical smiles representation is CN1CCC12CC(C2)CN .
Molecular Structure Analysis
The molecular weight of “this compound” is 140.23 . The InChI code provides a detailed description of the molecule’s structure . For a 3D structure, a specialized molecular visualization tool would be needed.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Antibacterial Activity
Research by Odagiri et al. (2013) on derivatives of azaspiroheptan-yl compounds highlighted the synthesis of novel quinolines with significant antibacterial activity against respiratory pathogens. Their work demonstrated the potential of these compounds in treating respiratory tract infections, showing potent in vitro and in vivo activity against a range of pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Drug Discovery and Synthesis
Radchenko et al. (2010) explored cyclobutane diamines, including azaspiroheptanes, as sterically constrained diamine building blocks for drug discovery. Their study developed synthetic schemes for Boc-monoprotected derivatives, providing a foundation for the construction of drugs with improved pharmacokinetic profiles (Radchenko et al., 2010).
Molecular Structure and Synthesis Optimization
Further investigations into the molecular structure of azaspiroheptane derivatives have been conducted, revealing their potential as building blocks in the synthesis of complex molecules for pharmaceutical applications. Studies by Molchanov et al. (2013) on the cycloaddition reactions of these compounds highlight their versatility in creating diverse molecular architectures (Molchanov et al., 2013).
Dopamine D3 Receptor Antagonists
A study by Micheli et al. (2016) identified 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists. This research is significant for the development of therapeutics targeting the central nervous system, particularly for disorders related to dopamine dysregulation (Micheli et al., 2016).
Antimicrobial Activities
Thomas et al. (2010) synthesized a series of methanamine derivatives exhibiting moderate to very good antibacterial and antifungal activities. This highlights the compound's potential in developing new antimicrobial agents (Thomas et al., 2010).
JAK1-Selective Inhibitors
Research by Chough et al. (2018) on the design and evaluation of azaspiroheptan derivatives as JAK1-selective inhibitors showcases the compound's application in targeting specific signaling pathways for therapeutic purposes (Chough et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
(1-methyl-1-azaspiro[3.3]heptan-6-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-8(10)4-7(5-8)6-9/h7H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBKNPXSNOMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC12CC(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

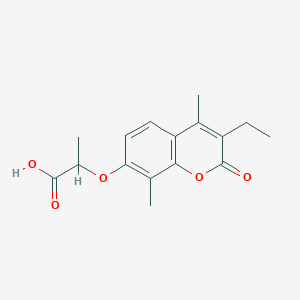

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2700308.png)
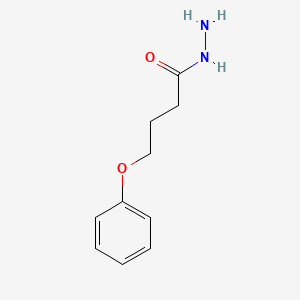
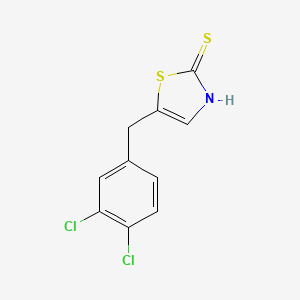

![N-(4-fluorobenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2700313.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2700314.png)
![4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2700315.png)
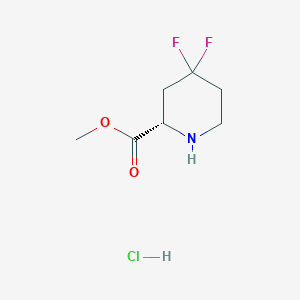
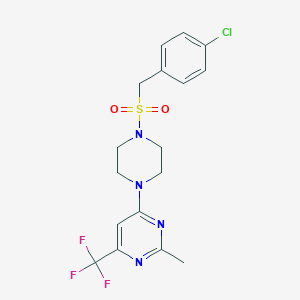
![N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700320.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)
![2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2700322.png)